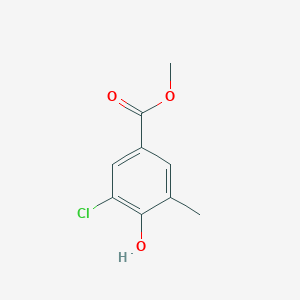
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro group and a 3,3-dimethyl-butyl group.
Méthodes De Préparation
The synthesis of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrimidine Ring: Starting with basic building blocks such as urea and β-diketones, the pyrimidine ring is constructed through cyclization reactions.
Chlorination: Introduction of the chloro group at the 6-position of the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Alkylation: Attachment of the 3,3-dimethyl-butyl group to the nitrogen atom at the 4-position of the pyrimidine ring through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various diseases, including viral infections.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to therapeutic effects in the treatment of diseases where proteases play a critical role.
Comparaison Avec Des Composés Similaires
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine can be compared with other similar compounds, such as:
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-2,4-diaMine: Differing in the position of the diaMine group.
This compound analogs: Variations in the alkyl group or other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H17ClN4 |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
6-chloro-4-N-(3,3-dimethylbutyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17ClN4/c1-10(2,3)4-5-13-9-7(12)8(11)14-6-15-9/h6H,4-5,12H2,1-3H3,(H,13,14,15) |
Clé InChI |
KDDOEUDENVDKBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNC1=C(C(=NC=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)




